molecular formula C15H11NO4 B14357581 (Z)-2-(4-nitrophenyl)-3-phenylprop-2-enoic acid CAS No. 92498-11-8

(Z)-2-(4-nitrophenyl)-3-phenylprop-2-enoic acid

Katalognummer: B14357581
CAS-Nummer: 92498-11-8
Molekulargewicht: 269.25 g/mol
InChI-Schlüssel: JXVPBSPAIXEUPB-UVTDQMKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-(4-nitrophenyl)-3-phenylprop-2-enoic acid is an organic compound characterized by the presence of a nitrophenyl group and a phenyl group attached to a prop-2-enoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-nitrophenyl)-3-phenylprop-2-enoic acid typically involves the condensation of 4-nitrobenzaldehyde with acetophenone in the presence of a base, followed by an aldol condensation reaction. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as the base. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-2-(4-nitrophenyl)-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(Z)-2-(4-nitrophenyl)-3-phenylprop-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (Z)-2-(4-nitrophenyl)-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the phenyl group can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-2-(4-nitrophenyl)-3-phenylprop-2-enoic acid: The E-isomer of the compound with different spatial arrangement.

    2-(4-nitrophenyl)acrylic acid: Lacks the phenyl group but has a similar nitrophenyl group.

    4-nitrobenzaldehyde: A precursor in the synthesis of (Z)-2-(4-nitrophenyl)-3-phenylprop-2-enoic acid.

Uniqueness

This compound is unique due to its Z-configuration, which can influence its reactivity and interaction with biological targets. The presence of both nitrophenyl and phenyl groups also contributes to its distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

92498-11-8

Molekularformel

C15H11NO4

Molekulargewicht

269.25 g/mol

IUPAC-Name

(Z)-2-(4-nitrophenyl)-3-phenylprop-2-enoic acid

InChI

InChI=1S/C15H11NO4/c17-15(18)14(10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)16(19)20/h1-10H,(H,17,18)/b14-10-

InChI-Schlüssel

JXVPBSPAIXEUPB-UVTDQMKNSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=C(/C2=CC=C(C=C2)[N+](=O)[O-])\C(=O)O

Kanonische SMILES

C1=CC=C(C=C1)C=C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.